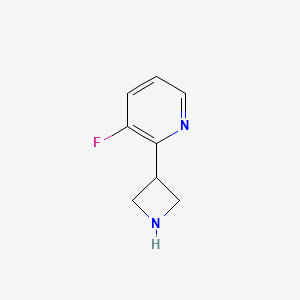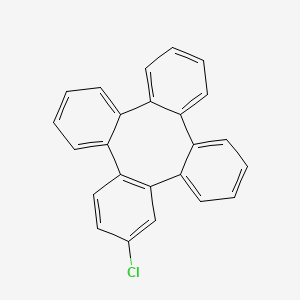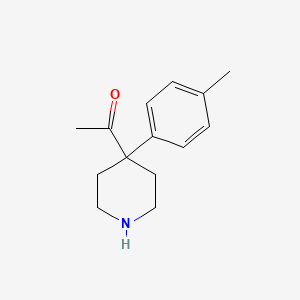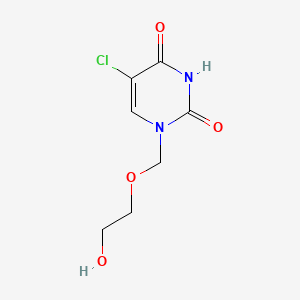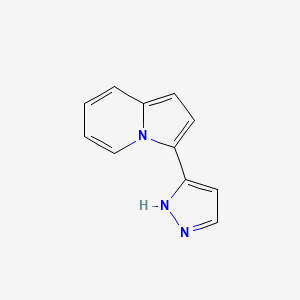
3-(1H-Pyrazol-3-yl)indolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrazol-3-yl)indolizine is a heterocyclic compound that combines the structural features of both pyrazole and indolizine. These types of compounds are of significant interest in organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. The indolizine moiety is known for its aromatic stability and the pyrazole ring is recognized for its versatility in forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-alkylpyridines through oxidative coupling or transition metal-catalyzed reactions . Another approach involves the use of pyrrole and pyridine scaffolds to build the indolizine structure .
Industrial Production Methods
Industrial production of 3-(1H-Pyrazol-3-yl)indolizine may utilize scalable synthetic routes such as the Chichibabin or Scholtz reactions, which are well-established methods for constructing indolizine rings . These methods can be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalysts.
化学反応の分析
Types of Reactions
3-(1H-Pyrazol-3-yl)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indolizine ring due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce various functional groups onto the indolizine or pyrazole rings .
科学的研究の応用
3-(1H-Pyrazol-3-yl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and dyes due to its stable aromatic structure.
作用機序
The mechanism of action of 3-(1H-Pyrazol-3-yl)indolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
類似化合物との比較
Similar Compounds
Indole: Known for its broad-spectrum biological activities, including antiviral and anticancer properties.
Pyrazole: Recognized for its versatility in forming derivatives with diverse biological activities.
Uniqueness
3-(1H-Pyrazol-3-yl)indolizine is unique due to its combination of the indolizine and pyrazole moieties, which provides a distinct set of chemical and biological properties. This dual structure allows for a wide range of modifications and applications, making it a valuable compound in various fields of research .
特性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
3-(1H-pyrazol-5-yl)indolizine |
InChI |
InChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13) |
InChIキー |
TZZGEJDQBKAMPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC=C(N2C=C1)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


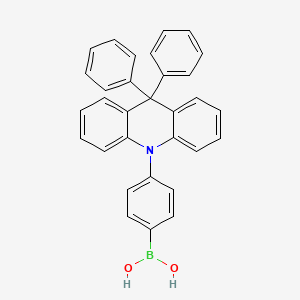
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
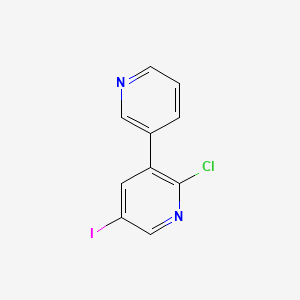
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
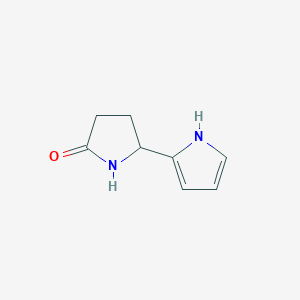
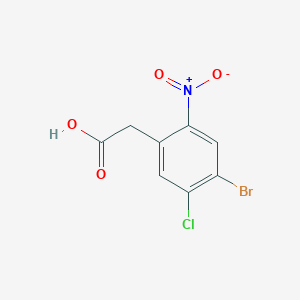
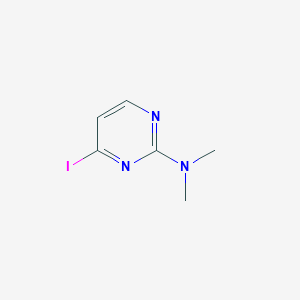
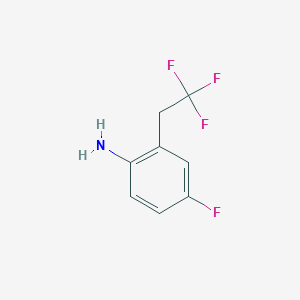
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
